

KIN59 Application Notes and Protocols for In Vivo Mouse Models

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Compound of Interest

Compound Name: KIN59
Cat. No.: B12403558

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Abstract

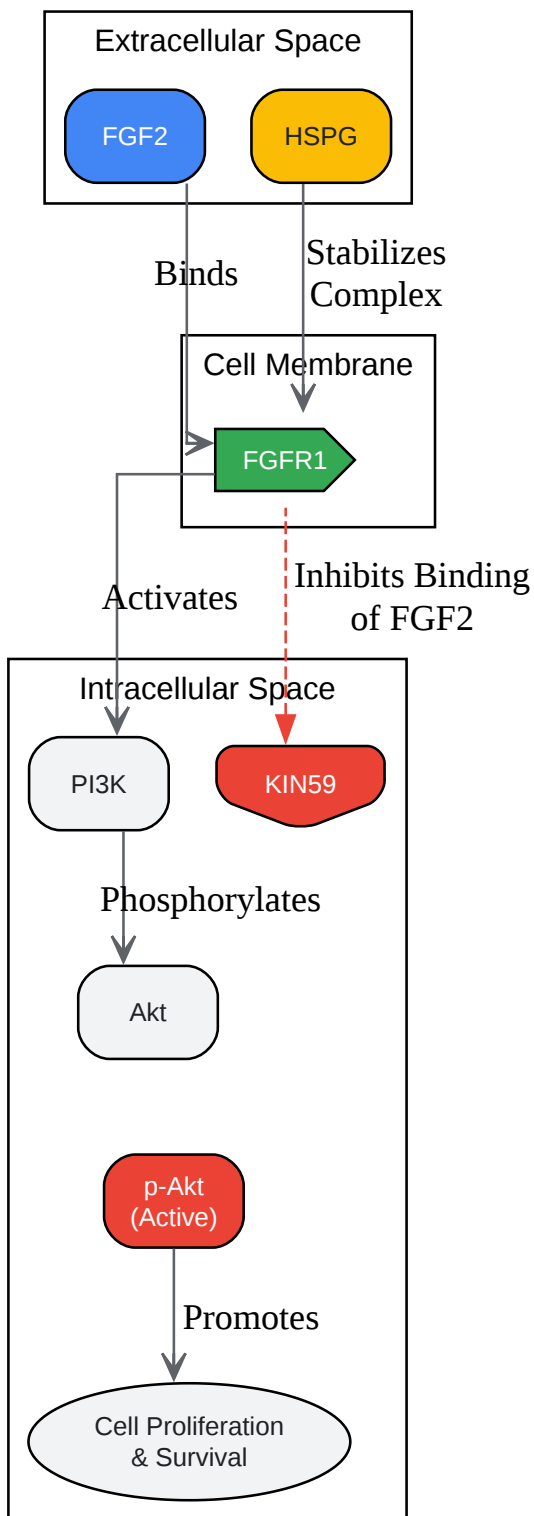
KIN59 is a potent and allosteric inhibitor of thymidine phosphorylase with demonstrated anti-angiogenic and anti-tumor activities.[1] Its mechanism of action involves the inhibition of Fibroblast Growth Factor 2 (FGF2)-stimulated cell proliferation and signaling pathways.[1] These application notes provide detailed protocols for the use of **KIN59** in in vivo mouse models, including dosage, administration, and monitoring. Additionally, a summary of its mechanism of action and relevant signaling pathways are presented.

Mechanism of Action

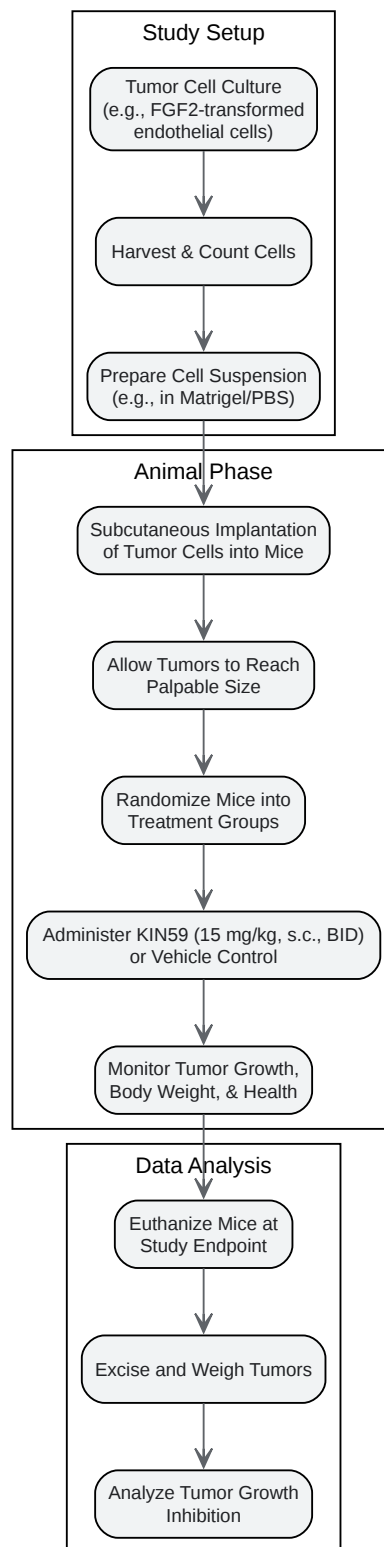
KIN59 exerts its anti-tumor effects through a multi-targeted mechanism. It is an allosteric inhibitor of thymidine phosphorylase, an enzyme involved in angiogenesis.[1] Furthermore, **KIN59** has been shown to be a potent antagonist of FGF2.[1] It inhibits the binding of FGF2 to its receptor, Fibroblast Growth Factor Receptor 1 (FGFR1), thereby preventing the formation of the pro-angiogenic HSPG/FGF2/FGFR1 ternary complex.[1] This blockade of FGF2 signaling leads to the downstream inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1]

Signaling Pathway Diagram

KIN59 Mechanism of Action in FGF2 Signaling



In Vivo Efficacy Study Workflow



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References

- 1. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
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